molecular formula C16H26N2O2S B10977354 N-(1-methylpiperidin-4-yl)-4-(2-methylpropyl)benzenesulfonamide

N-(1-methylpiperidin-4-yl)-4-(2-methylpropyl)benzenesulfonamide

Cat. No.: B10977354
M. Wt: 310.5 g/mol
InChI Key: ZBVOBSBEIAIJRS-UHFFFAOYSA-N
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Description

4-ISOBUTYL-N-(1-METHYL-4-PIPERIDYL)-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ISOBUTYL-N-(1-METHYL-4-PIPERIDYL)-1-BENZENESULFONAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions.

    Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with a sulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ISOBUTYL-N-(1-METHYL-4-PIPERIDYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying enzyme inhibition or protein interactions.

    Medicine: Potential therapeutic applications as an antibiotic or enzyme inhibitor.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-ISOBUTYL-N-(1-METHYL-4-PIPERIDYL)-1-BENZENESULFONAMIDE would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-ISOBUTYL-N-(1-METHYL-4-PIPERIDYL)-1-BENZENESULFONAMIDE: can be compared with other sulfonamides such as:

Uniqueness

The uniqueness of 4-ISOBUTYL-N-(1-METHYL-4-PIPERIDYL)-1-BENZENESULFONAMIDE lies in its specific structural features, which may confer unique biological activity or chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C16H26N2O2S

Molecular Weight

310.5 g/mol

IUPAC Name

N-(1-methylpiperidin-4-yl)-4-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C16H26N2O2S/c1-13(2)12-14-4-6-16(7-5-14)21(19,20)17-15-8-10-18(3)11-9-15/h4-7,13,15,17H,8-12H2,1-3H3

InChI Key

ZBVOBSBEIAIJRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C

Origin of Product

United States

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